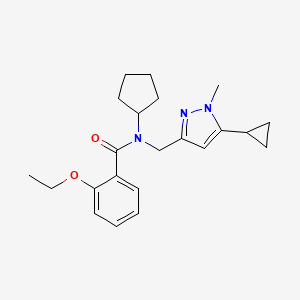

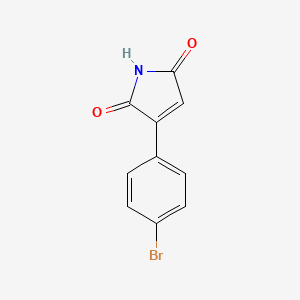

3-(4-bromophenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity with common reagents .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pyrazolines, including B4, have been studied for their antibacterial properties. Reports suggest that B4 exhibits inhibitory effects against certain bacterial strains, making it a potential candidate for antimicrobial drug development .

Antifungal Properties

B4 has also demonstrated antifungal activity. Researchers have explored its effectiveness against fungal pathogens, which could be valuable in combating fungal infections .

Antiparasitic Applications

In addition to bacteria and fungi, B4 shows promise as an antiparasitic agent. Investigating its effects on parasites could lead to novel treatments for parasitic diseases .

Anti-Inflammatory Potential

Pyrazolines, including B4, have been associated with anti-inflammatory effects. Understanding how B4 modulates inflammatory pathways could contribute to the development of anti-inflammatory drugs .

Antioxidant Properties

Oxidative stress plays a role in various diseases. B4’s antioxidant activity may help counteract harmful free radicals and protect cells from damage. Researchers have explored its potential in reducing oxidative stress-related injuries .

Neurotoxicity and Acetylcholinesterase Inhibition

B4 has been investigated for its impact on acetylcholinesterase (AchE) activity. AchE is crucial for normal nerve function, and its inhibition can lead to behavioral changes and impaired movement. Understanding B4’s effects on AchE could have implications for neurotoxicity research .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The inhibition of these enzymes could contribute to the cytotoxic action of these compounds .

Biochemical Pathways

Similar compounds have been found to affect the production of reactive oxygen species (ros) and lipid peroxides . These compounds increase dramatically under cellular damage, and their overexpression has been linked to disease development .

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cell lines . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant of various environmental conditions.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIFCLVEBRJPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1H-pyrrole-2,5-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2830467.png)

![2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2830468.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B2830470.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)

![N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide](/img/structure/B2830472.png)

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)

![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)